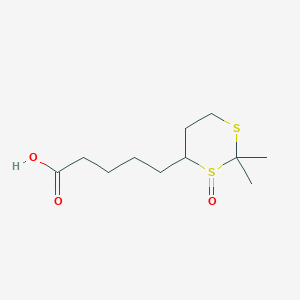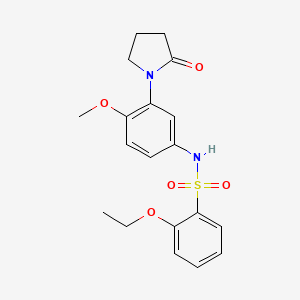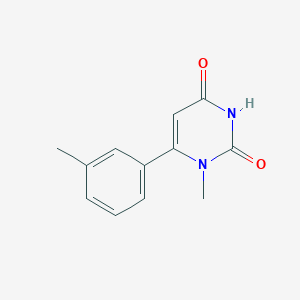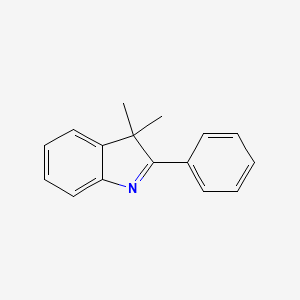
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid is a chemical compound with the molecular formula C11H20O3S2 and a molecular weight of 264.405 g/mol This compound is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid involves several steps. One common method involves the reaction of 2,2-dimethyl-1,3-dithiane-4-carboxylic acid with a suitable reagent to introduce the pentanoic acid moiety . The reaction conditions typically include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and purity, and may involve additional purification steps such as recrystallization or chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The dithiane ring can undergo substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid include other dithiane derivatives and compounds with similar structural features, such as:
- 2,2-Dimethyl-1,3-dithiane-4-carboxylic acid
- 2,2-Dimethyl-1,3-dithiane-4-yl acetate
- 2,2-Dimethyl-1,3-dithiane-4-yl methyl ketone
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
88987-43-3 |
|---|---|
Formule moléculaire |
C11H20O3S2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
5-(2,2-dimethyl-3-oxo-1,3-dithian-4-yl)pentanoic acid |
InChI |
InChI=1S/C11H20O3S2/c1-11(2)15-8-7-9(16(11)14)5-3-4-6-10(12)13/h9H,3-8H2,1-2H3,(H,12,13) |
Clé InChI |
IWUXRIOUNICPCA-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCC(S1=O)CCCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)


![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)


![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)
![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)

methanone](/img/structure/B14135148.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)
